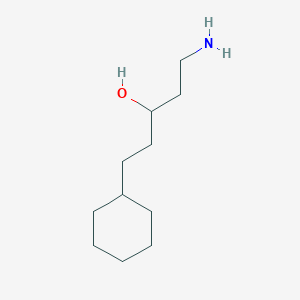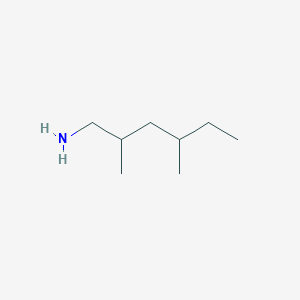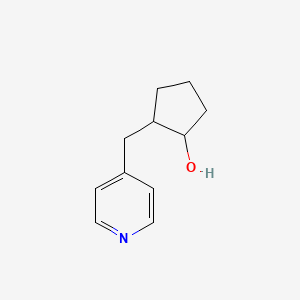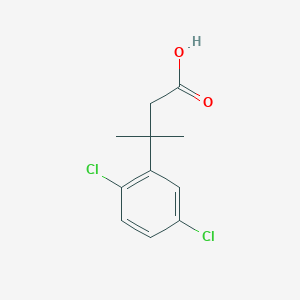
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a difluoroacetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine.
Halogenation: The 4-chloropyridine undergoes halogenation to introduce the chlorine atom at the 4-position.
Difluoroacetic Acid Introduction: The difluoroacetic acid moiety is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetate ester reacts with the halogenated pyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoroacetic acid moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloropyridin-2-yl)acetic acid: Lacks the difluoro substitution, resulting in different chemical properties.
2-(4-Bromopyridin-2-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-(4-Fluoropyridin-2-yl)-2,2-difluoroacetic acid: Contains a fluorine atom, which can affect the compound’s electronic properties.
Uniqueness
2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H4ClF2NO2 |
|---|---|
Peso molecular |
207.56 g/mol |
Nombre IUPAC |
2-(4-chloropyridin-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-2-11-5(3-4)7(9,10)6(12)13/h1-3H,(H,12,13) |
Clave InChI |
IUNSSAPPXFJCGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)





![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)




